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molecular formula C4H8ClN3O B097593 Creatinine hydrochloride CAS No. 19230-81-0

Creatinine hydrochloride

Cat. No. B097593
M. Wt: 149.58 g/mol
InChI Key: PJYONPGZTHDDJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06897334B2

Procedure details

Shortening the reaction time from 20 hours to 10-12 hours resulted in a decrease in the conversion of creatine monohydrate to CEE HCl to about 76 to 83%. Increasing the reaction time to greater than 20 hours resulted in no significant increase in the conversion of creatine monohydrate to CEE HCl. Such longer reaction times, however, did result in the increased formation of the undesirable product creatinine HCl.
Name
creatine monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
creatinine HCl

Identifiers

REACTION_CXSMILES
O.[O:2]=[C:3]([CH2:5][N:6]([C:8](=[NH:10])[NH2:9])[CH3:7])O.[ClH:11]>>[CH3:7][N:6]1[C:8]([NH2:10])=[N:9][C:3](=[O:2])[CH2:5]1.[ClH:11] |f:0.1,3.4|

Inputs

Step One
Name
creatine monohydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O=C(O)CN(C)C(N)=N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Increasing the reaction time to greater than 20 hours
CUSTOM
Type
CUSTOM
Details
resulted in
CUSTOM
Type
CUSTOM
Details
Such longer reaction times

Outcomes

Product
Name
creatinine HCl
Type
product
Smiles
CN1CC(=O)N=C1N.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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